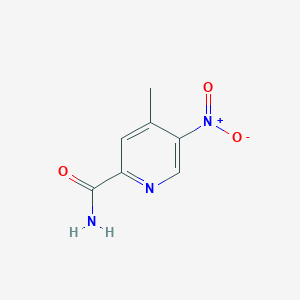

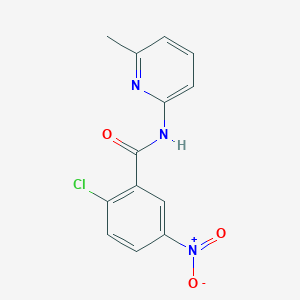

4-Methyl-5-nitropicolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

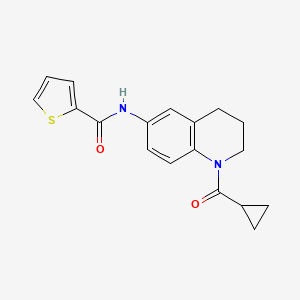

4-Methyl-5-nitropicolinamide derivatives, specifically hydrazones, have been synthesized and evaluated for their antimicrobial activity. One compound, 3b, showed significant activity against Gram-positive bacteria and is identified as a starting point for antimicrobial drug optimization. Another derivative, 4a, containing nitrofuran systems, showed high tuberculostatic activity, suggesting its potential as a guiding structure for new anti-tuberculosis drugs (Gobis et al., 2022).

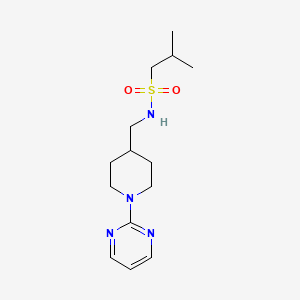

Hypoxia-Selective Cytotoxicity

The 4-alkylamino-5-nitroquinolines (5NQs) series, including derivatives of this compound, show selective toxicity under hypoxic conditions in cell culture, with varying degrees. These compounds are studied for their potential as bioreductive drugs, particularly in the context of hypoxia-selective cytotoxicity, which is relevant for cancer treatment strategies (Siim et al., 1994).

Radiolytic and Metabolic Reduction

Another study investigates the metabolic and radiolytic reduction of 4-alkylamino-5-nitroquinoline derivatives, focusing on their relationship to hypoxia-selective cytotoxicity. This research provides insights into the mechanisms of drug activation and toxicity under different oxygen levels, which is crucial for understanding the therapeutic potential of these compounds (Siim et al., 1994).

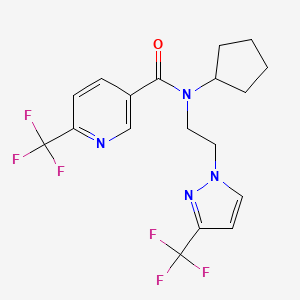

Antitumor Agents

A series of 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives, closely related to this compound, have been synthesized and evaluated as potential antitumor agents. These compounds have demonstrated effectiveness in inhibiting the proliferation of human cancer cell lines and show promise in slowing down the progression of cancer cells (Meng et al., 2021).

Corrosion Inhibition

Compounds based on the 8-hydroxyquinoline moiety, related to this compound, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. These findings are significant for industrial applications where corrosion prevention is crucial (Rbaa et al., 2019).

Electrosynthesis Studies

The electroreduction of methyl 5-nitro-4-oxopentanate, a compound structurally similar to this compound, has been studied for the production of 5-amino-4-oxopentanoic acid hydrochloride. This research contributes to the field of electrochemistry, especially in the context of synthesizing valuable chemical intermediates (Konarev et al., 2007).

Propiedades

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIFKVVEZHLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)

![5-(5-((3,4-dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2416587.png)

![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)

![4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2416596.png)

![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)

![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)